Trimipramine maleate
Description
Trimipramine Maleate is the maleate salt form of trimipramine, a tricyclic secondary amine of the dibenzazepine class, with an antidepressant property. This compound appears to inhibit serotonin transport and norepinephrine uptake by nerve terminals. This increases available norepinephrine or serotonin and prolongs its action.
Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties.
See also: Trimipramine (has active moiety).
Scientific Research Applications
1. Chemical Characterization and Protonation Analysis
- Protonation of Trimipramine Maleate : The protonation of this compound was studied using NMR spectroscopy. This research highlighted how different acids affect the protonation of trimipramine, with a focus on the maleate salt, providing insights into its chemical behavior and structure (Somashekar et al., 2005).
2. Pharmacological Properties
- Antidepressant and Analgesic Properties : this compound's density and viscosity in aqueous solutions were analyzed, contributing to understanding its pharmacological profile as an antidepressant and analgesic (Iqbal & Chaudhry, 2009).
- Trimipraminium Maleate Structure Analysis : The structural analysis of trimipraminium maleate provided insights into its molecular configuration and potential interaction mechanisms (Jasinski et al., 2010).
3. Clinical Applications and Effects
- Effects on Sleep and Dream Recall in Depression : A study on depressive outpatients revealed that this compound could influence dream recall and emotions, suggesting its unique impact on sleep architecture in psychiatric conditions (Schredl et al., 2009).
- Use in Treating Primary Insomnia : Research indicated that this compound might be effective in treating primary insomnia, highlighting its potential beyond traditional antidepressant roles (Riemann et al., 2002).
4. Thermal Decomposition Analysis
- Thermal Decomposition Study : The thermal decomposition of this compound was analyzed, providing important information for its formulation and stability (Abu-eittah & Kamel, 2003).
5. Pharmacokinetic and Pharmacodynamic Studies
- Differential Pharmacological Properties : this compound exhibits atypical pharmacological properties compared to classical antidepressants, warranting its use in various psychiatric disorders (Berger & Gastpar, 2005).
- Review of Clinical Use : A comprehensive review of trimipramine's clinical use over 30 years provided insights into its pharmacokinetic characteristics and applications in specific patient populations (Lapierre, 2012).
6. Analytical Methodologies
- LC-MS/MS Method for Plasma Determination : Development of a sensitive method to determine this compound in human plasma enhances its monitoring in clinical settings (Koganti et al., 2015).
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGHCKHAXOUQOS-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
739-71-9 (Parent) | |
Record name | Trimipramine maleate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045315 | |
Record name | Trimipramine hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>61.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732627 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
521-78-8, 138283-60-0, 138283-61-1 | |
Record name | Trimipramine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimipramine maleate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine maleate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine maleate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine maleate | |
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Record name | Trimipramine hydrogen maleate | |
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Record name | Trimipramine hydrogen maleate | |
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Record name | TRIMIPRAMINE MALEATE | |
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Record name | TRIMIPRAMINE MALEATE, (-)- | |
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